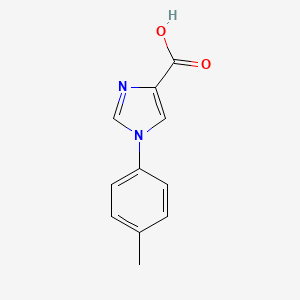
(R)-1-Benzyl-3-Iodopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-3-Iodopiperidine is a chiral organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an iodine atom attached to the third carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-Iodopiperidine typically involves the iodination of ®-1-Benzylpiperidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon position of the piperidine ring.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-Iodopiperidine may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Benzyl-3-Iodopiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The benzyl group can be reduced to a methyl group using hydrogenation techniques.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction Reactions: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Formation of ®-1-Benzyl-3-azidopiperidine or ®-1-Benzyl-3-thiocyanatopiperidine.
Oxidation Reactions: Formation of ®-1-Benzyl-3-Iodopiperidine N-oxide.
Reduction Reactions: Formation of ®-1-Methyl-3-Iodopiperidine.
Applications De Recherche Scientifique
®-1-Benzyl-3-Iodopiperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel chemical entities.
Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-3-Iodopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom may participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity for its targets. The piperidine ring provides a scaffold that can be modified to optimize the compound’s pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-Benzyl-3-Chloropiperidine
- ®-1-Benzyl-3-Bromopiperidine
- ®-1-Benzyl-3-Fluoropiperidine
Uniqueness
®-1-Benzyl-3-Iodopiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.
Propriétés
Formule moléculaire |
C12H16IN |
|---|---|
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
(3R)-1-benzyl-3-iodopiperidine |
InChI |
InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
Clé InChI |
FHTUIQKEZRUTCA-GFCCVEGCSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CC2=CC=CC=C2)I |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


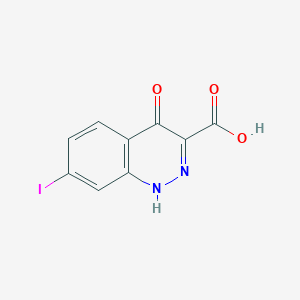
![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)

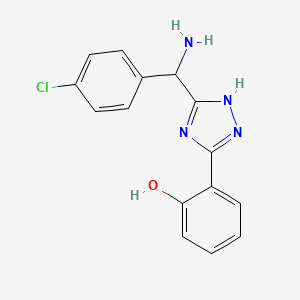
![3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11792606.png)

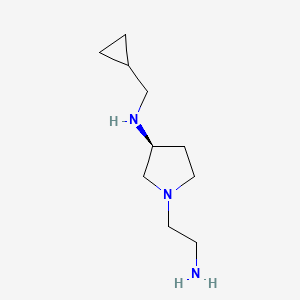

![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)
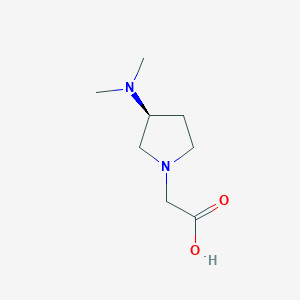

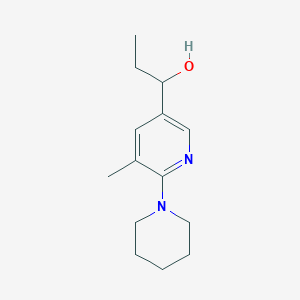
![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)
